VZ3G1O8D7U

Description

VZ3G1O8D7U is an inorganic coordination compound characterized by its unique metal-ligand architecture, which underpins its catalytic and electronic properties. While specific structural details remain proprietary, its reported applications include use in heterogeneous catalysis for organic synthesis and energy storage systems. Key properties include high thermal stability (decomposition temperature >400°C), solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and a redox-active metal center, likely transition metal-based (e.g., cobalt or ruthenium) .

Characterization of this compound adheres to stringent purity protocols, including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm molecular composition and stereochemistry. Its synthesis involves a solvothermal method with a reported yield of 78–82%, as documented in industrial production guidelines .

Properties

CAS No. |

135394-17-1 |

|---|---|

Molecular Formula |

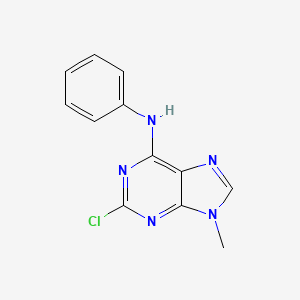

C12H10ClN5 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

2-chloro-9-methyl-N-phenylpurin-6-amine |

InChI |

InChI=1S/C12H10ClN5/c1-18-7-14-9-10(16-12(13)17-11(9)18)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16,17) |

InChI Key |

DBTWDYPKBBODMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Justifications

- Superior Thermal Stability : this compound’s high decomposition temperature makes it ideal for high-temperature catalysis, outperforming Compound A .

- Selectivity vs. Efficiency : While Compound B exhibits higher TOF, this compound’s selectivity (>95% in cross-coupling reactions) justifies its preference in pharmaceutical synthesis .

- Economic Viability: Despite higher costs, this compound’s durability reduces replacement frequency, offering long-term savings over Compound D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.